molecular formula C8H15NO2 B3380421 (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol CAS No. 191676-58-1

(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol

Cat. No.: B3380421
CAS No.: 191676-58-1
M. Wt: 157.21 g/mol
InChI Key: QKZPPUZEXMEYMU-UHFFFAOYSA-N
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Description

(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol is a versatile small molecule with the chemical formula C(8)H({15})NO(_2) and a molecular weight of 157.21 g/mol . This compound features a tert-butyl group attached to a dihydro-1,2-oxazole ring, which is further connected to a methanol group. It is primarily used in research and development as a building block for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with glyoxal in the presence of a base to form the oxazoline ring, followed by reduction to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazoline ring can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced oxazoline derivatives.

    Substitution: Formation of substituted oxazoline compounds with different functional groups.

Scientific Research Applications

(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol depends on its specific application. In general, it can interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazoline ring and tert-butyl group contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)ethanol: Similar structure but with an ethanol group instead of methanol.

    (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)amine: Contains an amine group instead of methanol.

    (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)acetic acid: Features an acetic acid group.

Uniqueness

(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and potential biological activity. Its methanol group allows for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

(3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h6,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZPPUZEXMEYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol
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(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol
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(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol
Reactant of Route 4
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol
Reactant of Route 5
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol
Reactant of Route 6
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol

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